molecular formula C9H21ClN2O B1438006 2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride CAS No. 1212257-51-6

2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride

Cat. No. B1438006
M. Wt: 208.73 g/mol
InChI Key: IGCHTYKMLVQUBF-UHFFFAOYSA-N
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Description

“2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H21ClN2O and a molecular weight of 208.73 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2O/c1-7(4-10)11-5-8(2)12-9(3)6-11/h7-9H,4-6,10H2,1-3H3/t7?,8-,9+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 208.73 . Unfortunately, the boiling point and other physical and chemical properties are not specified in the web search results.

Scientific Research Applications

Conformational Analyses in Different Environments

  • Research Findings : Structural studies of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, closely related to the query compound, reveal insights into the conformation of amine fragments in different environments. These studies are enriched by X-ray diffraction analysis and fingerprint plots derived from Hirshfeld surfaces, showcasing the significance of hydrogen-bonded chains and rings in the crystal packing of these compounds (Nitek et al., 2020).

Synthesis of Diverse Compound Libraries

  • Research Findings : Utilizing derivatives similar to the query compound, a structurally diverse library of compounds was generated through alkylation and ring closure reactions. These procedures highlight the versatility of the compound in synthesizing a wide range of derivatives, which can have various applications in chemical and pharmaceutical research (Roman, 2013).

Inhibition of Carbon Steel Corrosion

  • Research Findings : Tertiary amines like 1,3-di-morpholin-4-yl-propan-2-ol, a compound structurally similar to the query, have been synthesized and investigated for their inhibitive performance on carbon steel corrosion. These compounds act as anodic inhibitors, creating a protective layer on the metal surface and demonstrating significant efficiency in corrosion inhibition (Gao, Liang, & Wang, 2007).

Potential Enzyme Inhibitory Properties

  • Research Findings : The synthesized compounds, which include derivatives of the query compound, have shown inhibitory activity against various enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in biomedical research, especially in the study of enzyme-related diseases (Boy et al., 2020).

Synthesis of Cyclic Aminobenzoquinones

  • Research Findings : New cyclic aminobenzoquinones were synthesized, including compounds with structural similarities to the query compound. These compounds were characterized using various spectroscopic methods, indicating their potential applications in chemical research and materials science (Tuyun & Yıldız, 2018).

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-7(4-10)11-5-8(2)12-9(3)6-11;/h7-9H,4-6,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCHTYKMLVQUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride
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2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride
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2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride
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2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride
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2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride

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